1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride
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Overview
Description
1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride is a chemical compound with the molecular formula C12H14ClF3N2O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety
Mechanism of Action
Target of Action
The primary target of 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride is the serotonin receptor . This compound has a high affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors .
Mode of Action
This compound functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .
Pharmacokinetics
Related compounds are known to be metabolized in the liver byCYP2D6, CYP1A2, and CYP3A4 enzymes . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The compound’s action on the serotonergic system can lead to a variety of molecular and cellular effects. For instance, it can increase serotonin levels, which can influence mood, appetite, and other physiological processes . .
Preparation Methods
The synthesis of 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzyl chloride and piperazin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield. The reaction mixture is typically heated to a specific temperature and maintained for a set duration to achieve optimal conversion.
Chemical Reactions Analysis
1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing or reducing agents, with reaction conditions varying based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in modified versions of the original compound with altered functional groups.
Scientific Research Applications
1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-{[4-(trifluoromethyl)phenyl]methyl}piperazine and 1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-2-one share structural similarities.
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-3-1-9(2-4-10)8-17-6-5-16-7-11(17)18;/h1-4,16H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZMBLZJKOQDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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